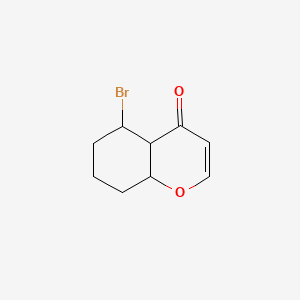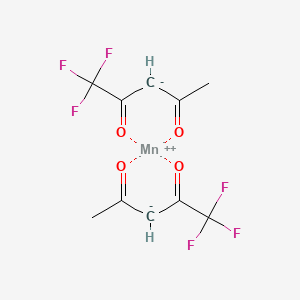
Manganese(2+);1,1,1-trifluoropentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoro-2,4-pentanedionato)manganese(II) is an organometallic compound with the molecular formula C10H8F6MnO4 and a molecular weight of 361.10 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is typically available as pale yellow crystals or powder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trifluoro-2,4-pentanedionato)manganese(II) involves the reaction of manganese(II) salts with trifluoroacetylacetone. The reaction is typically carried out in an organic solvent such as ethanol or acetone under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Bis(trifluoro-2,4-pentanedionato)manganese(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity manganese(II) salts and trifluoroacetylacetone, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trifluoro-2,4-pentanedionato)manganese(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or elemental manganese.
Substitution: Ligand substitution reactions can occur, where the trifluoro-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction can produce manganese(0) or manganese(I) species .
Wissenschaftliche Forschungsanwendungen
Bis(trifluoro-2,4-pentanedionato)manganese(II) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metal-based drugs.
Wirkmechanismus
The mechanism of action of Bis(trifluoro-2,4-pentanedionato)manganese(II) involves its ability to coordinate with various ligands and participate in redox reactions. The manganese center can undergo changes in oxidation state, which is crucial for its catalytic activity and interactions with other molecules. The trifluoro-2,4-pentanedionato ligands stabilize the manganese center and influence its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Manganese(II) acetylacetonate
- Manganese(III) acetylacetonate
- Manganese(II) hexafluoroacetylacetonate
Uniqueness
Bis(trifluoro-2,4-pentanedionato)manganese(II) is unique due to the presence of trifluoromethyl groups in its ligands, which enhance its volatility and stability compared to other manganese acetylacetonate complexes. This makes it particularly useful in applications requiring high-purity and volatile manganese sources .
Eigenschaften
Molekularformel |
C10H8F6MnO4 |
|---|---|
Molekulargewicht |
361.10 g/mol |
IUPAC-Name |
manganese(2+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/2C5H4F3O2.Mn/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H,1H3;/q2*-1;+2 |
InChI-Schlüssel |
OCVSKGKJBBYBQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



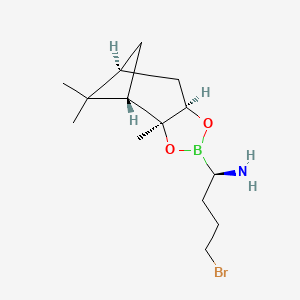

![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)

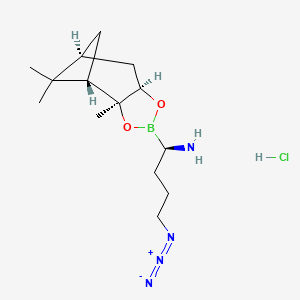


![17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)
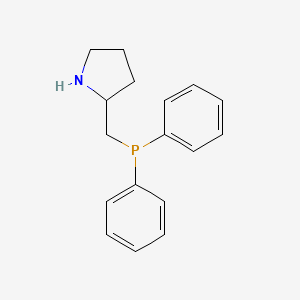
![1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12325645.png)
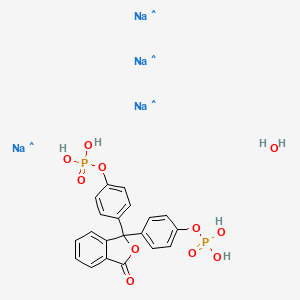
![(1,6,10,10,14,18,21,21-Octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) acetate](/img/structure/B12325660.png)
